Villanovane, atisane, trachylobano o helvifulvano diterpenoides
Villanovane, atisane, trachylobane, and helvifulvane are a series of diterpenoid compounds known for their complex molecular structures. These natural products are primarily isolated from various plant species and have been the subject of extensive research due to their potential bioactivity. Villanovane is characterized by its unique carbon skeleton with multiple rings and functional groups, making it a valuable tool in organic chemistry studies. Atisane exhibits a similar diterpenoid structure but differs in its specific substituents, offering diverse applications. Trachylobane and helvifulvane are also recognized for their distinctive features; the former is notable for its conjugated double bonds, while the latter's structure includes unique ring systems. These compounds have shown promise in fields such as pharmacology, where they may possess anti-inflammatory, anticancer, or antimicrobial properties. Further investigation into these natural products could unlock new therapeutic potentials and contribute to advancements in chemical synthesis methodologies.

Estructura | Nombre químico | CAS | MF |
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Hetisan-7,11,15-triol; (7α,11α,15α)-form, 7-Benzoyl, 11-Ac | 959843-33-5 | C29H33NO5 |
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13-Hydroxyhetisan-3-one; (13R)-form, O-(2-Methylpropanoyl) | 1311276-56-8 | C24H31NO3 |
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16-Hydroxy-3-sanguinanone; ent-form | 960589-83-7 | C20H30O2 |
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2,7,11,13,15-Pentahydroxy-19,21-secohetisan-19-al; (2α,5β,7α,11α,13R,15α)-form, 13-Ketone, N-Me, 2-benzoyl, 7,15-di-Ac | 862269-46-3 | C32H35NO9 |
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Sinomontanidine A | 1892557-65-1 | C26H37NO5 |
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Sinomontanidine A; 15-O-De-Ac | 1892557-66-2 | C24H35NO4 |
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Spiramilactam B | 1179322-37-2 | C22H33NO5 |
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Spiramine Z2; 19-Epimer | 340128-20-3 | C22H31NO3 |
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Trichocarpinine | 1219710-92-5 | C45H60N2O6 |
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3,13,15-Trihydroxy-16-atisen-7-one; (ent-3β,13β,15α)-form | 1358512-75-0 | C20H30O4 |
Literatura relevante
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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